Lyplal1-IN-1 vs. ML348: 35-Fold Higher Potency and Irreversible Covalent Binding to LYPLAL1
Lyplal1-IN-1 demonstrates an IC50 of 6 nM against the LYPLAL1 enzyme, representing a 35-fold greater potency compared to the reversible LYPLA1 inhibitor ML348 (IC50 = 210 nM) [1]. Critically, Lyplal1-IN-1 is a covalent and irreversible inhibitor, whereas ML348 acts reversibly, leading to fundamentally different kinetic profiles and duration of target engagement [1].
| Evidence Dimension | Inhibitory potency (IC50) and mechanism |
|---|---|
| Target Compound Data | IC50 = 0.006 μM (6 nM); covalent irreversible |
| Comparator Or Baseline | ML348: IC50 = 210 nM; reversible |
| Quantified Difference | 35-fold lower IC50 (6 nM vs. 210 nM); covalent vs. reversible mechanism |
| Conditions | Purified recombinant LYPLAL1 enzyme assay |
Why This Matters
For experiments requiring sustained, complete inhibition of LYPLAL1—such as chronic hepatocyte glucose production studies—the 35-fold potency advantage and irreversible mechanism of Lyplal1-IN-1 ensure robust target coverage that reversible inhibitors like ML348 cannot achieve.
- [1] Ahn K, Boehm M, Brown MF, et al. Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism. ACS Chem Biol. 2016 Sep 16;11(9):2529-40. View Source
